Isobutyl angelate
Description
Historical Context of Isobutyl Angelate Discovery and Initial Characterization
The initial characterization of this compound would have involved determining its chemical structure and properties. This includes its molecular formula, C9H16O2, and its classification as a fatty acid ester. nih.gov Early research would have also focused on its physical properties, such as its colorless liquid form and its characteristic winey and fruity aroma. nih.gov
Chemical Nomenclature and Isomeric Considerations of this compound
This compound is the common name for the Z-isomer of 2-methylpropyl 2-methylbut-2-enoate. nih.gov The "Z" designation comes from the German word zusammen, meaning "together," and it indicates that the higher priority groups on each carbon of the double bond are on the same side. libretexts.org In the case of this compound, the ethyl group and the isobutoxycarbonyl group are on the same side of the C=C double bond.
Its geometric isomer is isobutyl tiglate, the E-isomer. juniperus.org The "E" comes from the German word entgegen, meaning "opposite," and signifies that the higher priority groups are on opposite sides of the double bond. chemguide.co.uk Therefore, this compound and isobutyl tiglate are stereoisomers, specifically diastereomers, with the only difference being the spatial arrangement of the substituents around the double bond. This seemingly small difference in structure can lead to different physical and biological properties.
This compound is known by several synonyms and is assigned various chemical identifiers for unambiguous identification in databases and scientific literature.
Synonyms:
2-methylpropyl (Z)-2-methylbut-2-enoate nih.gov
Angelic acid, isobutyl ester nih.gov
(Z)-isobutyl 2-methylbut-2-enoate nih.gov
Isobutyl cis-2-methyl-2-butenoate nih.gov
Isobutyl 2-methylisocrotonate nih.gov
2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- nih.gov
2-Methylpropyl angelate
Chemical Identifiers:
CAS Number: 7779-81-9 nih.gov
FEMA Number: 2180 nih.gov
EC Number: 231-941-7 nih.gov
UNII: 7OR98SJS39 nih.gov
ChEBI ID: CHEBI:171755 nih.gov
PubChem CID: 5367807 nih.gov
Interactive Table of Chemical Identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| CAS Number | 7779-81-9 |
| FEMA Number | 2180 |
| EC Number | 231-941-7 |
| UNII | 7OR98SJS39 |
| ChEBI ID | CHEBI:171755 |
| PubChem CID | 5367807 |
Ubiquity and Significance of this compound in Natural Sources
This compound is a naturally occurring ester found in a variety of plant essential oils. It is a particularly prominent constituent of Roman chamomile (Chamaemelum nobile) essential oil, where it is often one of the major components. researchgate.netachs.eduperfumerflavorist.comlandema.com In some analyses of Roman chamomile oil, this compound, in combination with isoamyl methacrylate, can constitute between 30.0% and 45.0% of the oil. perfumerflavorist.com
Beyond Roman chamomile, this compound has been reported in the essential oils of other plants as well. For instance, it is found in Achillea ligustica, a member of the Asteraceae family. chemicalbook.com The presence of this compound and other esters like isoamyl angelate contributes significantly to the characteristic aroma and potential biological activities of these essential oils. researchgate.netnih.gov
The concentration of this compound in plant essential oils can vary significantly depending on several factors, including the plant species, the geographical origin of the plant, and even the specific part of the plant used for extraction. mdpi.com
For example, in Roman chamomile, the percentage of this compound can differ based on where the plant is grown. Studies on Roman chamomile from Morocco have shown this compound and isoamyl methacrylate together to be in the range of 30.0–45.0%. perfumerflavorist.com In contrast, Roman chamomile grown in Iran from seeds originating in Hungary showed an this compound content of 28.2–29.8% in oils from sun-dried and oven-dried flowers. perfumerflavorist.com Another study on Roman chamomile cultivated in the Slovak Republic reported an this compound content of 21.6%. researchgate.net
Furthermore, research on Roman chamomile grown on different soil types in Southeast Serbia revealed that the major essential oil constituent could vary, with this compound being the most abundant (13.0%) in plants from alluvial soil. researchgate.net These variations highlight the influence of environmental and genetic factors on the chemical profile of essential oils. mdpi.com
Interactive Table of this compound Content in Roman Chamomile from Different Origins
| Geographic Origin | This compound Content (%) |
|---|---|
| Morocco | 30.0–45.0 (with isoamyl methacrylate) perfumerflavorist.com |
| Iran (Hungarian seeds) | 28.2–29.8 perfumerflavorist.com |
| Slovak Republic | 21.6 researchgate.net |
| Southeast Serbia (Alluvial soil) | 13.0 researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEGQMQKHFPBEW-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884422 | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; winey, fruity aroma | |
| Record name | Isobutyl angelate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 to 177.00 °C. @ 760.00 mm Hg | |
| Record name | Isobutyl angelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | Isobutyl angelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isobutyl angelate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.874-0.880 | |
| Record name | Isobutyl angelate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7779-81-9 | |
| Record name | Isobutyl angelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl angelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 2-methylisocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL ANGELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OR98SJS39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isobutyl angelate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Analytical Methodologies for Isobutyl Angelate Research
Chromatographic Techniques for Isobutyl Angelate Separation and Quantification
Chromatography is a fundamental tool for separating this compound from complex mixtures, allowing for its subsequent quantification and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capability of gas chromatography with the identification power of mass spectrometry. sci-hub.rutubitak.gov.trresearchgate.netmdpi.comresearchgate.net GC-MS has been extensively applied in the analysis of essential oils where this compound is a constituent. sci-hub.rutubitak.gov.trresearchgate.netmdpi.com
GC-MS analysis typically involves injecting a sample onto a capillary column coated with a stationary phase, such as 5% phenyl methyl silica (B1680970) (DB-5MS), which separates compounds based on their boiling points and interactions with the stationary phase. sci-hub.ru The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a characteristic mass spectrum. slideshare.netwaters.com
Research has shown that this compound is a major component in the essential oil of Chamaemelum nobile, identified through GC-MS analysis. sci-hub.ruresearchgate.net Similarly, GC-MS studies of Chrysopogon zizanioides root essential oil have identified this compound as a major compound, present at a concentration of 11.15%. tubitak.gov.trresearchgate.net
Retention index (RI) is a valuable parameter in GC for compound identification, providing a standardized measure of a compound's elution time relative to a series of n-alkanes. pherobase.com By comparing the experimental retention index of an unknown peak to known RI values in databases, analysts can gain confidence in the identification of this compound. nih.gov
PubChem lists several Kovats Retention Index values for this compound under different column conditions. nih.gov For standard non-polar columns, reported values include 1035, 1060, 1030, and 1033. nih.gov On semi-standard non-polar columns, values of 1055.4 and 1035 are reported, while for standard polar columns, values of 1293 and 1287 are listed. nih.gov The Pherobase database also provides Kovats Retention Index values for this compound on specific columns, such as 1030 on ZB-1 and 1060 on CP-Sil-5CB. pherobase.com
Here is a table summarizing reported Kovats Retention Index values for this compound:
| Column Type | Retention Index Values | Source |
| Standard non-polar | 1035, 1060, 1030, 1033, 1030 | PubChem nih.gov |
| Semi-standard non-polar | 1055.4, 1035 | PubChem nih.gov |
| Standard polar | 1293, 1287 | PubChem nih.gov |
| ZB-1 (Phenomenex) | 1030 | Pherobase pherobase.com |
| CP-Sil-5CB (Chrompack) | 1060 | Pherobase pherobase.com |
Mass spectrometry provides crucial information for the structural elucidation of this compound through the analysis of its fragmentation pattern. Electron ionization (EI) is a common ionization method in GC-MS that typically produces characteristic fragment ions. sci-hub.ruslideshare.net The fragmentation pattern is a fingerprint of the molecule, resulting from the breaking of chemical bonds. slideshare.netwaters.com
While specific detailed fragmentation pathways for this compound were not extensively detailed in the search results beyond the top ions, general principles of ester fragmentation in EI-MS can be applied. Esters commonly undergo α-cleavage (cleavage adjacent to the carbonyl group) and McLafferty rearrangement (if a γ-hydrogen is available). slideshare.netlibretexts.org
PubChem lists mass spectral information for this compound, including the top fragment ions. nih.gov One entry shows a base peak (most abundant ion) at m/z 83, followed by ions at m/z 101 and m/z 55. nih.gov Another entry lists the top peak at m/z 100, followed by m/z 55 and m/z 83. nih.gov These characteristic fragment ions, along with the molecular ion (which would be at m/z 156 for C9H16O2), are used in conjunction with retention index data for positive identification and contribute to structural confirmation. nih.govcenmed.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Matrices
High-Performance Liquid Chromatography (HPLC) is a separation technique suitable for less volatile or more polar compounds than those typically analyzed by GC. metwarebio.com When coupled with tandem mass spectrometry (MS/MS), HPLC-MS/MS becomes a powerful tool for analyzing complex matrices, offering high sensitivity and selectivity. hmdb.ca While GC-MS appears to be the primary technique for this compound due to its volatility, HPLC-MS/MS could be applied for matrices where GC is not suitable or when higher sensitivity and specificity are required, particularly in the presence of interfering compounds. Predicted LC-MS/MS spectra for this compound are available, indicating the potential for this technique in its analysis. hmdb.ca
Flash Chromatography and Preparative HPLC for this compound Purification
For applications requiring isolated or purified this compound, chromatographic techniques such as flash chromatography and preparative HPLC are employed.
Flash chromatography is a rapid and efficient method for purifying compounds based on their polarity differences, often used for initial purification steps. teledynelabs.comsilicycle.comhawachhplccolumn.com It typically utilizes pre-packed columns and can be performed using normal or reversed-phase modes depending on the compound's properties. teledynelabs.com Silica gel is a common stationary phase for normal-phase flash chromatography. hawachhplccolumn.com
Preparative HPLC is used for isolating larger quantities of purified compounds compared to analytical HPLC. metwarebio.com It involves using larger columns and higher flow rates. metwarebio.com Both techniques are valuable for obtaining purified this compound for further studies or applications. Preparative HPLC is often used when high purity (>98%) is required. metwarebio.com Flash chromatography can also serve as a preliminary step before preparative HPLC to handle larger sample loads and reduce the complexity of the mixture. biotage.combiotage.com
Spectroscopic Approaches for this compound Structural Confirmation and Interaction Studies
Spectroscopic methods provide complementary information to chromatography, enabling the confirmation of this compound's structure and the study of its interactions. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. colab.wssathyabama.ac.innd.eduiiserkol.ac.in
IR spectroscopy provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. sathyabama.ac.inresearchgate.net The PubChem database includes FTIR and vapor phase IR spectra for this compound, which can be used to confirm the presence of key functional groups like the carbonyl ester and the alkene double bond. nih.gov
NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and connectivity of a molecule. nd.eduiiserkol.ac.in Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra allows for unambiguous structural confirmation of this compound, including the Z-configuration of the angelate moiety. While specific NMR data for this compound were not detailed in the search results, the general application of NMR for structural elucidation of organic compounds, including esters with double bonds, is well-established. sathyabama.ac.innd.eduiiserkol.ac.in
Other spectroscopic techniques, such as Mass Spectrometry (as discussed in 2.1.1.2), also contribute significantly to structural elucidation by providing the molecular weight and fragmentation pattern. iiserkol.ac.inscribd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including the assignment of stereochemistry. core.ac.uk For this compound, NMR provides detailed information about the arrangement of atoms and their connectivity. Both 1H and 13C NMR analyses are fundamental in determining the planar structure. core.ac.uk Advanced 1D and 2D NMR techniques, such as DEPT, COSY, TOCSY, HSQC/HMQC, and HMBC, further support the structural assignment by revealing correlations between different nuclei. core.ac.uk
Stereochemical assignment, crucial for understanding the precise three-dimensional structure of this compound, can be achieved through various NMR experiments. NOE experiments, including NOE difference, NOESY, and ROESY, are commonly used to determine the spatial proximity of protons. core.ac.ukresearchgate.net Analysis of 1H–1H and 1H–13C coupling constants also provides valuable stereochemical information. core.ac.uk While empirical procedures comparing chemical shifts with known stereomodels can be helpful, total synthesis remains a highly reliable option for confirming the complete 3D structure of complex natural products. core.ac.uk
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule like this compound. mugberiagangadharmahavidyalaya.ac.inmvpsvktcollege.ac.in By measuring the absorption of infrared radiation at specific wavelengths, IR spectroscopy provides a unique vibrational fingerprint of the compound. mugberiagangadharmahavidyalaya.ac.in Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of different chemical bonds within the molecule. mvpsvktcollege.ac.in
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique commonly employed for the quantitative analysis of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum (200-780 nm). bioglobax.comjocpr.com While UV-Vis spectroscopy is particularly useful for compounds with chromophores (groups that absorb UV or visible light), it can be applied to other substances, including some esters, for quantitative determination. bioglobax.comresearchgate.net
The principle of UV-Vis spectrophotometry for quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. bioglobax.comkingsborough.edu For this compound, if it exhibits sufficient absorbance in the UV-Vis range, a calibration curve can be constructed by measuring the absorbance of solutions with known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and comparing it to the calibration curve. kingsborough.edu The selection of the optimal wavelength for analysis (λmax) is crucial for achieving maximum sensitivity and accurate quantitative measurements. kingsborough.edu
Hyphenated Techniques for Enhanced Analytical Specificity
Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry, offering enhanced analytical specificity for the analysis of complex mixtures containing compounds like this compound. mdpi.comgla.ac.uk
GC-MS/MS in Targeted and Untargeted Metabolomics Research
Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are widely used in metabolomics research for the analysis of volatile and semi-volatile compounds. thermofisher.com this compound, being a relatively volatile ester, is amenable to GC-MS analysis. thermofisher.comhmdb.ca GC separates the components of a mixture based on their boiling points and interaction with the stationary phase, while MS detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation pattern. thermofisher.com
In metabolomics, GC-MS/MS can be applied in both targeted and untargeted approaches. Targeted metabolomics focuses on the analysis of specific metabolites, while untargeted metabolomics aims to identify and quantify as many metabolites as possible within a sample. GC-MS is particularly effective for analyzing short-chain alcohols, acids, esters, and hydrocarbons. thermofisher.com The reproducible fragmentation patterns generated by electron ionization (EI), a common ionization method in GC-MS, allow for compound identification by comparison with spectral libraries. thermofisher.com GC-MS/MS provides additional selectivity and sensitivity by allowing for the fragmentation of selected ions and detection of specific product ions, which is beneficial for analyzing complex biological or environmental samples. dntb.gov.uamdpi-res.com
UPLC/Q-TOF/MS in Phytochemical Profiling
Ultra-Performance Liquid Chromatography coupled with Quadrupole-Time of Flight-Mass Spectrometry (UPLC/Q-TOF/MS) is a powerful hyphenated technique used for comprehensive phytochemical profiling. uni.lumdpi.com UPLC offers faster separation times and higher resolution compared to conventional HPLC. mdpi.com The Q-TOF mass analyzer provides accurate mass measurements and high resolution, enabling the determination of elemental compositions and facilitating the identification of known and unknown compounds. mdpi.comnih.gov
In phytochemical profiling, UPLC/Q-TOF/MS is used to separate and detect a wide range of secondary plant metabolites, including esters like this compound, flavonoids, phenolic acids, and other bioactive compounds. mdpi.commdpi.com The Q-TOF mass analyzer generates full scan MS data and can perform fragmentation (MS/MS or data-dependent acquisition) to provide structural information for identification. nih.gov This technique is particularly valuable for analyzing complex plant extracts and identifying constituents present at low concentrations. vdu.ltrsc.org Studies utilizing UPLC-Q-Orbitrap-MS, a similar high-resolution mass spectrometry technique, have been employed to analyze the chemical composition of plant extracts, demonstrating the utility of such methods in identifying various compound classes. researchgate.net
Biosynthetic Pathways and Metabolic Engineering of Isobutyl Angelate
Elucidation of Isobutyl Angelate Biosynthetic Routes in Plants
Understanding the specific enzymatic steps and genetic regulation is crucial for manipulating the production of this compound.
Precursor Identification and Enzymatic Transformations
The angelic acid component of this compound is derived from the amino acid L-isoleucine nih.gov. The biosynthesis of angelic acid from L-isoleucine involves a series of enzymatic transformations. L-isoleucine undergoes deamination and decarboxylation to form 2-methylbutyric acid. This intermediate is then likely linked with coenzyme A to yield 2-methylbutyryl-CoA. Subsequent hydroxylation and dehydration steps lead to the formation of tiglyl-CoA, which can then be isomerized to angelyl-CoA nih.gov. The activated angelic acid residue (angelyl-CoA) is then available for esterification.
The alcohol component, isobutanol, is thought to be derived from the branched-chain amino acid L-valine nih.gov. While the precise pathway to isobutanol in this compound biosynthesis is not as extensively detailed as the angelic acid pathway in the provided search results, related pathways in other contexts show that L-valine can be a precursor for isobutanol production, often involving intermediates like α-ketoisovalerate nih.gov.
The final step in the biosynthesis of this compound is the esterification of angelic acid (specifically, angelyl-CoA) with isobutanol. This reaction is catalyzed by alcohol acyltransferases (AATs) or similar ester-forming enzymes. While specific enzymes directly responsible for this compound synthesis have not been explicitly identified in the provided results, studies on the biosynthesis of other angelate esters, such as ingenol-3-angelate, have identified BAHD acyltransferase enzymes involved in the addition of angelyl-CoA to a scaffold molecule biorxiv.orgbiorxiv.org. This suggests that a similar class of acyltransferase may be involved in the formation of this compound.
Genetic and Molecular Determinants of Angelate Biosynthesis
The genes encoding the enzymes involved in the biosynthesis of angelic acid from L-isoleucine and isobutanol from its precursors, as well as the acyltransferase responsible for esterification, are the molecular determinants of this compound biosynthesis. Research into the genetic and molecular factors influencing the biosynthesis of secondary metabolites in plants, including other angelates, highlights the role of specific genes and transcription factors. For instance, studies on coumarin (B35378) biosynthesis in Angelica sinensis have identified key genes and candidate transcription factors regulating the pathway nih.gov. Similarly, investigations into anthocyanin biosynthesis have shown that basic helix-loop-helix (bHLH) transcription factors play a significant role in regulating the expression of structural genes involved in the pathway frontiersin.org. While direct genetic determinants for this compound biosynthesis were not specifically detailed, these examples from related plant secondary metabolite pathways suggest that a complex interplay of structural genes encoding biosynthetic enzymes and regulatory genes encoding transcription factors controls the production of this compound.
Strategies for Metabolic Pathway Engineering to Optimize this compound Production
Metabolic engineering offers approaches to enhance the production of desired compounds like this compound by modifying existing metabolic pathways or introducing new ones researchgate.netslideshare.net.
Overexpression and Deletion of Key Genes in Model Organisms
One strategy in metabolic engineering is to manipulate the expression levels of key genes within the biosynthetic pathway. Overexpression of genes encoding rate-limiting enzymes can potentially increase the flux through the pathway, leading to higher production of the target compound. Conversely, deletion or downregulation of genes encoding enzymes in competing pathways or those that degrade the desired product can redirect metabolic resources towards this compound synthesis. This approach has been applied in various organisms to optimize the production of different metabolites researchgate.net. For example, in the context of isobutanol production in Escherichia coli, metabolic engineering strategies have involved modifying genes related to carbon source utilization, redox balance, and product tolerance nih.gov. While specific examples for this compound were not found, the principle of manipulating gene expression to enhance precursor supply and optimize enzymatic steps is a common metabolic engineering strategy researchgate.net.
Heterologous Expression Systems for Biosynthesis
Another powerful strategy is the reconstitution of the this compound biosynthetic pathway in heterologous host organisms, such as bacteria or yeast researchgate.netresearchgate.net. This involves identifying and cloning the genes encoding the necessary enzymes from the native plant source and introducing them into a suitable microbial host. Heterologous expression systems offer advantages such as faster growth rates, easier genetic manipulation, and controlled fermentation conditions, which can lead to higher yields and more efficient production compared to extraction from plants. This approach has been successful for the production of various plant-derived compounds researchgate.net. While the provided search results did not detail heterologous expression of the this compound pathway specifically, the concept of transplanting plant biosynthetic pathways into microbial hosts is a recognized strategy in metabolic engineering researchgate.net.
Chemical Synthesis and Derivatization of Isobutyl Angelate
Methods for Laboratory Synthesis of Isobutyl Angelate
Laboratory synthesis of this compound typically involves the formation of the ester linkage between angelic acid and isobutanol. chemicalbook.com
Esterification Reactions for Angelate and Tiglate Production
Esterification is a primary method for synthesizing angelates and tiglates. This compound can be synthesized by the direct esterification of isobutanol with angelic acid. chemicalbook.com Similarly, tiglic acid can be esterified to produce tiglates. researchgate.net
Angelic acid and tiglic acid are geometric isomers (cis and trans, respectively) of 2-methyl-2-butenoic acid. wikipedia.orgthegoodscentscompany.com Angelic acid is the (Z)-isomer, while tiglic acid is the (E)-isomer. wikipedia.orgthegoodscentscompany.com The synthesis of esters of these acids often involves considering the potential for isomerization between the angelate and tiglate forms, as angelic esters can easily isomerize into tiglic esters, which are generally more thermodynamically stable. researchgate.net
Direct esterification of tiglic acid has been used to prepare pure methyl and ethyl tiglate. researchgate.net For angelates, a replacement reaction of the angelate ion with methyl iodide has been employed to prepare methyl angelate with confirmed identity. researchgate.net
A study involving the synthesis of angelates and tiglates of straight and branched-chain aliphatic alcohols (C2-C6) noted that these isomers could be distinguished by the relative proportions of ions at m/z 100 (free acid) and m/z 101 (protonated acid) in mass spectrometry with electron-impact ionization. researchgate.net
Stereoselective Synthesis of this compound
Stereoselective synthesis aims to produce one stereoisomer in preference to others. iupac.org In the context of this compound, this involves controlling the geometry of the double bond in the angelic acid portion of the molecule during synthesis to favor the (Z)-isomer over the (E)-isomer (tiglate). nih.govwikipedia.org
Achieving stereoconservative esterification to produce angelates without isomerization to the corresponding tiglates can be challenging. researchgate.net However, high-yielding methods have been developed for the stereoconservative angeloylation of alcohols, resulting in angelates in up to quantitative yield without isomerization. researchgate.netthieme-connect.com One such method involved the preparation of ingenol (B1671944) 3-angelate using 2,4,6-trichlorobenzoic (Z)-2-methylbut-2-enoic anhydride (B1165640) as a reagent. researchgate.net While this specific example relates to ingenol angelate, the methodology for achieving stereoconservation during esterification of angelic acid is relevant to the stereoselective synthesis of this compound.
Research has also explored the conjugate addition of cuprates to α,β-unsaturated Michael acceptors, including methyl angelate and methyl tiglate. imperial.ac.uk However, low yields were obtained with methyl tiglate and methyl angelate in these reactions, potentially reflecting the high steric demand of these substrates. imperial.ac.uk
Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
The synthesis of this compound derivatives is undertaken to explore how modifications to the molecule's structure affect its biological activity or other properties. This is a key aspect of structure-activity relationship (SAR) studies. conicet.gov.ar
Chiral Synthesis and Enantiomeric Separations
While this compound itself does not possess a chiral center, modifications to the isobutyl group or the introduction of additional functional groups elsewhere in the molecule could lead to chiral derivatives. Chiral synthesis involves the preparation of enantiomerically pure compounds. tesisenred.net
Enantiomeric separation techniques are crucial for obtaining pure enantiomers when a synthesis yields a racemic mixture. researchgate.netchemistrydocs.com Methods for enantiomeric separation include chromatography, such as high-performance liquid chromatography (HPLC) using chiral stationary phases. chemistrydocs.comchromatographytoday.com Crystallization-based methods, such as the formation and separation of crystalline diastereomeric salts, are also widely used for enantiomeric separation on both laboratory and industrial scales. researchgate.net
Research on chiral separations has focused on developing efficient methods for separating enantiomers of various compounds, including amino acids and other molecules of biological interest. chemistrydocs.comchromatographytoday.com While direct information on the chiral synthesis or enantiomeric separation specifically of chiral this compound derivatives was not extensively found in the search results, the general principles and techniques of chiral synthesis and enantiomeric separation are applicable to the preparation and purification of such derivatives.
Modification of the Angelate Moiety and Isobutyl Group
Derivatization of this compound can involve modifications to either the angelic acid portion (angelate moiety) or the isobutyl alcohol portion (isobutyl group). These modifications can alter the physical and chemical properties of the molecule, potentially leading to changes in its biological activity or other characteristics.
Modification of the angelate moiety could involve altering the double bond, introducing substituents onto the carbon chain, or modifying the ester linkage. Modification of the isobutyl group could involve changing the branching pattern, introducing functional groups, or extending the carbon chain.
Biological Activities and Pharmacological Investigations of Isobutyl Angelate
Neuropharmacological Studies of Isobutyl Angelate
Neuropharmacological investigations have focused on the effects of this compound, particularly its influence on behavior and potential interactions with neurotransmitter systems.
Effects on Ambulatory Activity and Psychostimulant-like Properties
This compound has been identified as an active constituent in Roman chamomile essential oil that promotes ambulation in mice researchgate.netresearchgate.net. Studies using the tilting type ambulometer test in male mice have shown that this compound, along with isoamyl angelate and 2-methylbutyl isobutyrate, significantly promoted mouse ambulation researchgate.netresearchgate.net. This effect is described as psychostimulant-like, distinguishing it from the effects of CNS depressants such as diazepam researchgate.net. The ambulation-promoting effect of Roman chamomile essential oil and its constituents, including this compound, has been compared to that of known psychostimulants like caffeine (B1668208) researchgate.net.
Involvement of Neurotransmitter Systems (e.g., Dopaminergic System)
Research suggests the involvement of the dopaminergic system in the ambulation-promoting effects of this compound. Studies have shown that the ambulatory effects induced by this compound, isoamyl angelate, and 2-methylbutyl isobutyrate were attenuated by dopamine (B1211576) antagonists such as chlorpromazine (B137089) and haloperidol (B65202) researchgate.netresearchgate.netsci-hub.ru. This attenuation indicates that the neurotransmitter dopamine plays a role in the observed psychostimulant-like effects of these compounds researchgate.netresearchgate.netsci-hub.ru.
Antimicrobial Properties of this compound
This compound has demonstrated antimicrobial properties against various microorganisms, including bacteria and fungi.
Antibacterial Efficacy Against Pathogenic Strains
Studies have investigated the antibacterial efficacy of this compound against pathogenic strains. This compound has been reported to exhibit inhibitory effects against certain bacteria. For instance, it has shown activity against oral microorganisms chemicalbook.com. In studies evaluating the antimicrobial activity of Roman chamomile oil and its components, this compound was found to have an inhibitory effect on tested microorganisms, including plant pathogenic bacteria like Xanthomonas vesicatoria and Xanthomonas euvesicatoria uni-sofia.bg. While Roman chamomile oil containing this compound showed some activity against Pasteurella spp. isolated from the oral cavity of domestic cats, the activity was less pronounced compared to other essential oils like lemongrass, tea tree, and clove oil scielo.br. Some studies on essential oils containing this compound, such as Helichrysum italicum essential oil, also report antibacterial activity against strains like Staphylococcus aureus and Listeria monocytogenes mdpi.com. However, the antibacterial activity can vary depending on the specific bacterial strain and the concentration of this compound within the essential oil or tested substance mdpi.comuni-sofia.bgscielo.brmdpi.com.
Data from a study on the antimicrobial activity of essential oils against pepper bacterial spot agents provides insight into the inhibitory effect of this compound:
| Compound | Microorganism | Inhibition Zone (mm) |
| This compound | Xanthomonas vesicatoria | > 11 |
| This compound | Xanthomonas euvesicatoria | > 11 |
Antifungal Activity and Mechanisms
This compound also possesses antifungal activity. It has been identified as a component in essential oils that exhibit inhibitory effects against various fungi. For example, essential oils containing this compound, such as Roman chamomile oil, have shown antifungal activity against pathogens like Aspergillus niger and Candida albicans mdpi.comnih.gov. Studies evaluating the antifungal activity of essential oils against postharvest fungi, such as Alternaria alternata, Botrytis cinerea, and Penicillium italicum, have included Roman chamomile oil (which contains this compound) in their assessments univpm.it. While some essential oils demonstrated high inhibition levels, the specific contribution and mechanism of this compound to the antifungal activity within these complex mixtures can vary univpm.it. The mechanisms underlying the antifungal activity of essential oil components, including esters like this compound, can involve the disruption of fungal cell membranes, leading to leakage of cellular material, and interference with essential cellular processes like mitochondrial ATPase and the electron transport chain nih.gov.
Enzymatic Interaction Studies with this compound
Research has explored the interactions of this compound in enzymatic processes, although detailed studies focusing solely on this compound's direct interaction with specific enzymes were not extensively found in the provided search results. However, studies on essential oils containing this compound have investigated enzymatic inhibition in relation to their biological activities. For instance, studies on Helichrysum italicum essential oil, which contains this compound, have explored its potential mechanism of antimicrobial activity through the inhibition of ATP-ase, a key enzyme in bacterial function mdpi.com. Additionally, research on other natural compounds has investigated enzyme inhibition, such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, in the context of potential therapeutic effects nih.gov. While these studies highlight the relevance of enzymatic interactions in the pharmacological effects of natural products, direct, detailed enzymatic interaction studies specifically centered on isolated this compound were not prominent in the provided context. Further research would be needed to fully elucidate the specific enzymatic interactions of this compound. The provided citations gla.ac.ukresearchgate.net appear to relate to broader topics such as the role of diet in depression, antioxidant activity of essential oils, and general enzyme inhibition studies of natural compounds, rather than specific enzymatic interaction studies with this compound itself. nih.govgla.ac.uk
Other Documented Biological Effects of this compound
Beyond potential enzyme interactions, this compound has been noted for other biological effects, particularly in the realm of insect interactions and safety assessments in research contexts.
Insect Repellent Properties
This compound has been identified as a component of essential oils that exhibit insect repellent properties. Roman chamomile oil, which contains this compound as a dominant compound, has been studied for its repellent activity against mosquitoes, such as Aedes aegypti, and imported fire ants (Solenopsis invicta and S. richteri). usda.govresearchgate.net
Safety Assessments and Toxicological Profiles in Research Settings
Safety assessments and toxicological profiles are crucial in research settings to understand the potential effects of a compound. This compound has been included in safety assessments related to its use as a flavoring agent and in cosmetic products. nih.govcir-safety.orgresearchgate.netcir-safety.org
Evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have indicated no safety concern at current levels of intake when this compound is used as a flavoring agent. nih.gov Safety assessments for cosmetic ingredients that include Anthemis nobilis (Roman chamomile) derived ingredients, where this compound is a component, have also been conducted. cir-safety.orgcir-safety.org These assessments consider compositional data and potential for skin irritation and sensitization. cir-safety.orgcir-safety.org While some studies on Anthemis nobilis flower oil have shown skin irritation in rabbits, the available data for derived ingredients have sometimes been deemed insufficient, highlighting the need for further research on specific ingredients like this compound at relevant use concentrations. cir-safety.orgcir-safety.org
Toxicological profiles often involve evaluating acute toxicity, irritation, and sensitization potential in research settings. researchgate.netoecd.org Data from structural analogs like isobutyl acetate (B1210297) have sometimes been used to support the assessment of related compounds, considering factors like hydrolysis and metabolism. oecd.org
Mechanistic Insights and Theoretical Studies of Isobutyl Angelate
Molecular Docking and Computational Chemistry for Ligand-Protein Interactions
Molecular docking and computational chemistry play a crucial role in predicting how small molecules like isobutyl angelate might interact with biological targets, such as proteins. This involves simulating the binding process of a ligand (this compound) to a receptor (protein) to determine the preferred binding orientation and affinity openaccessjournals.com. These in silico methods can provide valuable insights into the molecular mechanisms underlying observed biological activities.
While direct molecular docking studies specifically focused on this compound interacting with a particular protein target are not extensively detailed in the provided search results, the application of these techniques to similar compounds and in the study of essential oil components highlights their relevance. For instance, molecular docking studies have been used to explain the observed in vitro results of novel flurbiprofen (B1673479) derivatives and shed light on the molecular mechanisms behind their biological activities, including interactions with human serum albumin (HSA) uni-plovdiv.bg. Similarly, molecular docking has been employed to evaluate the binding ability of compounds from natural sources to enzymes like 3CL hydrolase of SARS-CoV-2 acgpubs.org and PARP-1 nih.gov.
Computational tools are essential for preparing protein and ligand structures, predicting binding sites, modeling ligand-protein complexes, and assessing binding affinity beilstein-journals.org. These methods can help in understanding the energetics and structural determinants that govern specific molecular interactions beilstein-journals.org. Although specific data tables detailing the docking scores or interaction profiles of this compound with particular proteins were not found, the general application of these techniques suggests their potential for future studies on this compound's interactions with relevant biological targets.
Theoretical Frameworks Explaining this compound's Biological Mechanisms
Theoretical frameworks explaining the biological mechanisms of this compound are often inferred from its presence in natural sources with known biological activities and from studies on structurally related compounds. This compound is a significant component of Roman chamomile essential oil, which is traditionally known for its anti-inflammatory, antioxidant, and antimicrobial properties mdpi.com.
The biological effects of essential oils are often attributed to the synergistic interactions among their multiple volatile constituents, rather than a single compound mdpi.com. Therefore, the biological mechanisms of this compound may be intertwined with the effects of other compounds present in the essential oils where it is found.
Studies on the effects of Roman chamomile essential oil and its constituents in animal models have suggested the involvement of multiple neurotransmitter systems researchgate.net. Specifically, this compound, along with isoamyl angelate and 2-methylbutyl isobutyrate, were identified as major active constituents responsible for the ambulatory-promoting effects of Roman chamomile in mice, suggesting engagement with the dopaminergic system researchgate.net. This provides a theoretical basis for the potential neurobiological effects of this compound.
Furthermore, the chemical structure of this compound, an ester of angelic acid and isobutanol, contributes to its physicochemical properties, such as volatility and lipophilicity . These properties influence its absorption, distribution, metabolism, and interaction with biological membranes and targets. Theoretical frameworks explaining its mechanisms could involve its ability to interact with cell membranes, modulate enzyme activity, or interact with specific receptors, based on its structural features and predicted interactions from computational studies. While detailed theoretical frameworks specifically focused on this compound are limited in the provided results, its role as a component of biologically active essential oils and the observed effects in animal models provide a foundation for further mechanistic investigations.
Future Research Directions and Translational Perspectives for Isobutyl Angelate
Exploration of Novel Biological Activities and Therapeutic Potential
Future research on isobutyl angelate is poised to delve deeper into its biological activities beyond its known contributions to the aroma of Roman chamomile oil thegoodscentscompany.comnewdirections.com.au. Studies have identified this compound, along with isoamyl angelate and 2-methylbutyl isobutyrate, as active constituents in Roman chamomile essential oil responsible for promoting ambulation in mice, suggesting potential psychostimulant-like effects researchgate.netsci-hub.ruresearchgate.net. This effect appears to involve the dopaminergic system researchgate.netresearchgate.net. Further research is needed to fully understand the mechanisms underlying these behavioral effects and to explore potential therapeutic applications related to mood or activity levels.
This compound is also recognized for its presence in Roman chamomile essential oil, which possesses anti-inflammatory, antioxidant, and antimicrobial properties mdpi.comtandfonline.com. While the essential oil's effects are attributed to a synergistic interaction of multiple constituents, the specific contribution of this compound to these activities warrants further investigation mdpi.comtandfonline.com. Studies have shown that Roman chamomile oil containing this compound exhibits antimicrobial activity against various bacterial and yeast strains tandfonline.com. Future research could isolate this compound to evaluate its individual antimicrobial efficacy and investigate its potential against a broader spectrum of pathogens.
The potential for this compound as a biopesticide is another avenue for future research. While German and Chinese chamomile essential oils have shown promising insect repellent and toxic effects, Roman chamomile oil, which is rich in this compound, has also been tested usda.govacgpubs.org. Further in vivo bioassays are needed to fully explore the potential of this compound and other chamomile constituents in integrated pest management strategies usda.govacgpubs.org.
Development of Sustainable Production Methods for this compound
The primary natural source of this compound is Roman chamomile essential oil, typically extracted through steam distillation or hydrodistillation of the plant's flower heads mdpi.comnhc.commdpi.com. Sustainable production methods for this compound will likely focus on optimizing the cultivation and extraction of Roman chamomile to ensure consistent yield and quality while minimizing environmental impact.
Research into cultivation practices, such as the influence of soil type and harvest timing, has shown variations in the essential oil composition, including the content of this compound mdpi.com. Future studies can further optimize these factors to enhance this compound yield in a sustainable manner. For instance, research has indicated that Alluvial soil may result in a higher content of this compound compared to other soil types mdpi.com.
Exploration of advanced extraction techniques, such as supercritical CO2 extraction, could offer more efficient and environmentally friendly alternatives to traditional methods, potentially improving the yield and purity of this compound mdpi.com. Sustainable sourcing also involves considering practices like those employed by some suppliers who prioritize cultivation over wild harvesting to protect natural resources newdirections.com.au. Future research could investigate the economic and environmental feasibility of these advanced methods and sustainable farming practices specifically for this compound production.
Integration of Omics Technologies for Comprehensive Pathway Analysis
Integrating omics technologies, such as transcriptomics, metabolomics, and proteomics, holds significant promise for gaining a comprehensive understanding of how this compound interacts with biological systems and to elucidate the pathways it influences arxiv.orgbigomics.chfrontiersin.org.
Given the observed effects of this compound on mouse ambulation and the suggested involvement of the dopaminergic system, omics approaches could be employed to investigate the molecular pathways affected by this compound in the brain researchgate.netresearchgate.net. Transcriptomics could reveal changes in gene expression related to neurotransmitter synthesis, signaling, and metabolism. Metabolomics could identify alterations in the levels of relevant metabolites, including neurotransmitters and their precursors or breakdown products frontiersin.org. Proteomics could provide insights into changes in protein abundance and activity within these pathways bigomics.ch.
Furthermore, omics technologies can be used to explore the mechanisms behind the potential anti-inflammatory, antioxidant, and antimicrobial activities associated with this compound mdpi.comtandfonline.com. For example, transcriptomics and proteomics could identify genes and proteins involved in inflammatory responses or oxidative stress pathways that are modulated by this compound. Metabolomics could reveal changes in endogenous compounds related to these processes.
Integrated omics analysis, which combines data from multiple omics platforms, can provide a more holistic view of the biological effects of this compound and help identify key molecular targets and pathways frontiersin.org. This approach can move beyond simply identifying differentially expressed molecules to understanding the interconnected biological processes that are affected arxiv.orgoicr.on.ca. Future research could leverage these technologies to construct comprehensive pathway maps illustrating the molecular impact of this compound, paving the way for targeted therapeutic development or other applications.
Q & A
Q. How is Isobutyl angelate identified and quantified in plant extracts?
Methodological Answer: this compound is typically identified using gas chromatography-mass spectrometry (GC/MS) for volatile compound profiling. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is employed, focusing on diagnostic signals such as the angelate moiety’s quartet at δ 6.06 ppm and methylene protons at δ 1.96–1.80 ppm . Quantification requires calibration curves using pure standards, with validation via replicate analyses to account for matrix effects in plant extracts .
Q. What are the primary natural sources of this compound?
Methodological Answer: Roman chamomile (Chamaemelum nobile) is the principal source, where this compound constitutes up to 75% of the essential oil. Researchers should use hydrodistillation for extraction, followed by GC/MS to verify compositional variability (e.g., 0–37.4% this compound content across cultivars) and confirm chemotypic differences using multivariate statistical analysis .
Q. What are the challenges in isolating this compound from complex plant matrices?
Methodological Answer: Isolation requires fractional distillation or preparative chromatography due to co-elution with structurally similar esters (e.g., Isoamyl angelate). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) can improve purity assessment. Cross-validate results with H NMR to distinguish overlapping signals from fatty acid esters .
Advanced Research Questions
Q. How does this compound influence neurological activity in model organisms?
Methodological Answer: Design in vivo studies using murine models to assess dopaminergic activity. Administer this compound via inhalation or intraperitoneal injection, and measure locomotor activity changes. Compare with control groups and validate results via HPLC quantification of dopamine metabolites in brain tissue. Note confounding factors, such as synergistic effects from other esters (e.g., Isoamyl angelate) .
Q. What are the metabolic pathways of this compound in human liver microsomes?
Methodological Answer: Incubate this compound with human liver microsomes and NADPH cofactors. Use time-of-flight mass spectrometry (TOF-MS) to detect phase I metabolites (e.g., hydroxylated or demethylated derivatives). For pathway elucidation, combine collision-induced dissociation (CID) spectra with enzyme inhibition assays (e.g., CYP450 isoform-specific inhibitors) .
Q. How to resolve structural ambiguities in this compound derivatives using spectroscopic methods?
Methodological Answer: For ambiguous stereochemistry, employ 2D NMR techniques (e.g., COSY, NOESY) to confirm coupling patterns and spatial proximity. For low-abundance isomers, use high-resolution mass spectrometry (HRMS) with ion mobility separation. Cross-reference spectral data with computational modeling (e.g., density functional theory for C NMR chemical shift prediction) .
Q. How does natural variability in this compound content affect pharmacological reproducibility?
Methodological Answer: Conduct chemometric analysis of essential oil batches (e.g., principal component analysis) to correlate this compound levels with bioactivity. Standardize plant cultivation conditions (soil pH, harvest time) to minimize variability. In pharmacological assays, use purified this compound alongside whole-oil extracts to isolate compound-specific effects .
Q. What statistical methods are appropriate for analyzing variability in this compound content across plant samples?
Methodological Answer: Apply non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions of compositional data. Use mixed-effects models to account for nested variables (e.g., regional growing conditions). Report confidence intervals and uncertainty metrics (e.g., relative standard deviation) to contextualize biological vs. analytical variability .
Q. How to design experiments assessing synergistic antimicrobial effects of this compound with other esters?
Methodological Answer: Use checkerboard assays to determine fractional inhibitory concentration (FIC) indices against Gram-negative bacteria. Combine this compound with Isobutyl isobutyrate at sub-inhibitory concentrations and measure zone-of-inhibition changes. Validate synergy via time-kill curves and membrane permeability assays (e.g., propidium iodide uptake) .
Q. How to reconcile contradictory data on this compound’s antimicrobial efficacy across studies?
Methodological Answer: Evaluate methodological differences, such as oil purity (e.g., ≥95% this compound vs. crude extracts), bacterial strain selection, and broth microdilution protocols. Conduct meta-analyses using PRISMA guidelines, emphasizing studies with standardized CLSI/M07-A11 protocols. Address intrinsic bacterial resistance via lipopolysaccharide (LPS) removal assays .
Methodological Notes
- Data Validation : Always cross-validate GC/MS and NMR results with orthogonal techniques (e.g., IR spectroscopy) to confirm compound identity .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) and include negative control groups to rule out placebo effects .
- Reproducibility : Publish raw data (e.g., NMR spectra, MIC values) in supplementary materials to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
